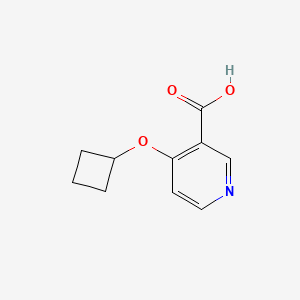

4-Cyclobutoxypyridine-3-carboxylic acid

Description

4-Cyclobutoxypyridine-3-carboxylic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol. This compound has garnered significant interest among chemists, biologists, and pharmacologists due to its potential implications in various fields of research and industry.

Propriétés

IUPAC Name |

4-cyclobutyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-6-11-5-4-9(8)14-7-2-1-3-7/h4-7H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIWYRNXHRTWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxypyridine-3-carboxylic acid typically involves the reaction of cyclobutanol with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 4-Cyclobutoxypyridine-3-carboxylic acid may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method also ensures that the reaction conditions are maintained throughout the process, leading to higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Cyclobutoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-Cyclobutoxypyridine-3-carboxylic acid has been identified as a promising candidate in the development of new therapeutic agents due to its structural properties and biological activity. The cyclobutane ring structure enhances the compound's metabolic stability and bioavailability, making it suitable for various applications in drug design.

1.1. Antitumor Activity

The compound has shown potential in the treatment of cancer by modulating pathways involved in tumor growth and angiogenesis. Research indicates that derivatives of 4-cyclobutoxypyridine-3-carboxylic acid can inhibit the activity of specific kinases associated with cancer progression, such as PI3 kinase, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .

1.2. Inflammatory Diseases

4-Cyclobutoxypyridine-3-carboxylic acid has also demonstrated efficacy in treating inflammatory conditions. Its ability to modulate sphingosine-1-phosphate (S1P) receptors suggests a role in managing diseases characterized by excessive inflammation, such as rheumatoid arthritis, asthma, and inflammatory bowel disease . The compound's anti-inflammatory properties may be attributed to its capacity to inhibit pro-inflammatory cytokines and chemokines.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of various pyridine derivatives, 4-cyclobutoxypyridine-3-carboxylic acid exhibited significant inhibitory activity against human cancer cell lines, including those resistant to conventional therapies. The research highlighted that modifications at specific positions on the pyridine ring could enhance potency while maintaining selectivity for cancer cells .

Case Study 2: Pharmacokinetic Evaluation

A pharmacokinetic study assessed the absorption and distribution profiles of 4-cyclobutoxypyridine-3-carboxylic acid in animal models. Results indicated favorable absorption rates and bioavailability, suggesting its potential for oral administration in therapeutic settings. This study underscores the importance of structural modifications in enhancing drug-like properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Applications | Mechanisms of Action |

|---|---|---|---|

| 4-Cyclobutoxypyridine-3-carboxylic acid | Pyridine derivative | Antitumor, anti-inflammatory | S1P receptor modulation, kinase inhibition |

| 7-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid | Pyrazole derivative | Antitumor | Enzyme inhibition |

| 3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | Triazole derivative | Antimicrobial | Targeting specific bacterial enzymes |

Mécanisme D'action

The mechanism of action of 4-Cyclobutoxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved .

Comparaison Avec Des Composés Similaires

- 4-Cyclobutoxynicotinic Acid

- 3-Pyridinecarboxylic Acid

- Cyclobutylpyridine Derivatives

Comparison: 4-Cyclobutoxypyridine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Activité Biologique

4-Cyclobutoxypyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-Cyclobutoxypyridine-3-carboxylic acid features a pyridine ring substituted with a cyclobutoxy group and a carboxylic acid functional group. This unique structure may contribute to its biological activity by interacting with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 4-Cyclobutoxypyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of related carboxylic acids have been tested against various pathogens, showing promising results:

These studies suggest that the compound may possess similar antimicrobial properties, warranting further investigation.

Receptor Interaction

The compound's potential interaction with G-protein coupled receptors (GPCRs) has been noted in similar compounds. For instance, carboxylic acid derivatives have been investigated for their ability to modulate sphingosine-1-phosphate (S1P) receptors, which are involved in various physiological processes including inflammation and cancer progression .

Case Studies

A notable case study involved the synthesis and evaluation of pyridine derivatives, including those with carboxylic acid functionalities. These derivatives were assessed for their biological activity against several bacterial strains, demonstrating significant inhibitory effects .

Therapeutic Applications

The therapeutic potential of 4-Cyclobutoxypyridine-3-carboxylic acid may extend beyond antimicrobial activity. Its structural characteristics suggest possible applications in treating inflammatory diseases and cancer due to its interaction with S1P receptors .

Q & A

Q. What are the established synthetic routes for 4-cyclobutoxypyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclobutyl ether formation via nucleophilic substitution or coupling reactions. For pyridine-carboxylic acid derivatives, a common approach is the condensation of pyridine precursors (e.g., 3-cyanopyridine) with cyclobutanol under acidic or basic conditions, followed by oxidation of the cyano group to a carboxylic acid . Catalysts such as palladium or copper are often employed to enhance cyclization efficiency, while solvents like DMF or toluene are used to stabilize intermediates. Optimization of temperature (e.g., 80–120°C) and reaction time (12–24 hours) is critical to minimize side products like hydrolyzed ethers or dimerized byproducts . Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Cyclobutanol condensation | Pd(OAc)₂ | DMF | 65 | 95 | |

| Oxidative cyano hydrolysis | None | H₂O/HCl | 50 | 85 |

Q. How is 4-cyclobutoxypyridine-3-carboxylic acid characterized to confirm structural integrity?

- Methodological Answer : Characterization relies on a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.5–8.7 ppm for pyridine protons; δ 4.5–5.0 ppm for cyclobutoxy protons) and ¹³C NMR (δ 165–170 ppm for carboxylic acid carbon) .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ peak at m/z 208.0974 (C₁₁H₁₃NO₃).

- Infrared Spectroscopy (IR) : Bands at 1700–1720 cm⁻¹ (C=O stretch) and 1250–1280 cm⁻¹ (C-O-C stretch) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or carboxylases due to the pyridine-carboxylic acid moiety’s affinity for metal ions in active sites .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can stereochemical challenges in cyclobutoxy group functionalization be addressed during synthesis?

- Methodological Answer : The cyclobutane ring’s strained geometry often leads to racemization or ring-opening. Strategies include:

- Chiral auxiliaries : Use of (R)- or (S)-BINOL derivatives to direct stereospecific ether formation .

- Low-temperature reactions : Conducting reactions at –20°C to stabilize transition states .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict favorable transition states for stereoretentive pathways .

Q. What analytical techniques resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) require:

- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- Target engagement studies : Cellular thermal shift assays (CETSA) confirm direct target binding .

Q. How can computational methods guide the design of 4-cyclobutoxypyridine-3-carboxylic acid derivatives with improved pharmacokinetics?

- Methodological Answer :

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with logP and solubility .

- Molecular docking (AutoDock Vina) : Predict binding poses to targets like COX-2 or EGFR .

- ADMET prediction (SwissADME) : Optimize bioavailability by reducing topological polar surface area (<90 Ų) .

Safety and Handling

Q. What safety protocols are recommended for handling 4-cyclobutoxypyridine-3-carboxylic acid in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Neutralize acidic residues with sodium bicarbonate, followed by absorption with inert material .

Data Interpretation and Optimization

Q. How do solvent polarity and pH impact the stability of 4-cyclobutoxypyridine-3-carboxylic acid in solution?

- Methodological Answer :

- Stability studies : Monitor degradation via HPLC under varying pH (2–10) and solvents (aqueous vs. DMSO). Acidic conditions (pH 2–4) and non-polar solvents (e.g., DCM) enhance stability .

- Accelerated stability testing : 40°C/75% RH for 4 weeks predicts long-term storage conditions (recommend –20°C under argon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.